

Unveiling the Spectral Fingerprint of CY5.5-COOH Chloride: A Technical Guide

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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This technical guide provides an in-depth analysis of the core spectral characteristics of **CY5.5-COOH chloride**, a near-infrared (NIR) cyanine dye. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's spectral properties, outlines comprehensive experimental protocols for their characterization, and illustrates relevant applications and workflows.

Cyanine5.5 (Cy5.5) dyes are instrumental in various bioimaging and diagnostic applications due to their fluorescence emission in the near-infrared window (700-900 nm), which allows for deep tissue penetration and minimizes autofluorescence from biological samples. The carboxylic acid derivative, CY5.5-COOH, offers a versatile platform for bioconjugation, enabling the labeling of proteins, antibodies, and other biomolecules.

Core Spectral Characteristics

The spectral properties of **CY5.5-COOH chloride** are paramount for its effective application. These characteristics, including absorption and emission maxima, molar extinction coefficient, and quantum yield, are summarized below. It is important to note that these values can exhibit slight variations depending on the solvent and local chemical environment.

Spectral Characteristic	Reported Value	Solvent/Conditions
Absorption Maximum (λ_{abs})	~673-684 nm	Varies (e.g., DMSO, DMF, DCM)[1]
650 nm	Not specified[2][3]	
Emission Maximum (λ_{em})	~707-710 nm	Varies (e.g., DMSO, DMF, DCM)[1][2][3]
Molar Extinction Coefficient (ϵ)	209,000 cm ⁻¹ M ⁻¹	Not specified[1]
198,000 L·mol ⁻¹ ·cm ⁻¹	Not specified[4]	
Fluorescence Quantum Yield (Φ)	0.20	Not specified[1]

Experimental Protocols

Accurate characterization of **CY5.5-COOH chloride**'s spectral properties is crucial for quantitative applications. The following protocols provide a framework for these measurements.

Measurement of Absorbance and Emission Spectra

This protocol outlines the procedure for determining the wavelengths of maximum absorbance and fluorescence emission.

Materials:

- **CY5.5-COOH chloride**
- Spectroscopic grade solvent (e.g., Dimethyl sulfoxide - DMSO)
- UV-Vis spectrophotometer
- Spectrofluorometer
- 1 cm path length quartz cuvettes

Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **CY5.5-COOH chloride** in the chosen solvent (e.g., 1 mg/mL in DMSO). Protect the solution from light.
- **Working Solution Preparation:** Dilute the stock solution to a concentration that yields an absorbance maximum between 0.5 and 0.8 to ensure linearity.
- **Absorbance Spectrum Acquisition:**
 - Use the pure solvent to blank the spectrophotometer.
 - Record the absorbance spectrum of the working solution across a relevant wavelength range (e.g., 500-800 nm).
 - Identify the wavelength of maximum absorbance (λ_{abs}).
- **Emission Spectrum Acquisition:**
 - Using the same working solution, excite the sample at its λ_{abs} in a spectrofluorometer.
 - Record the emission spectrum, scanning a wavelength range that is longer than the excitation wavelength (e.g., 680-850 nm).
 - Identify the wavelength of maximum emission (λ_{em}).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a given wavelength and is determined using the Beer-Lambert law ($A = \epsilon lc$).

Procedure:

- **Prepare a dilution series:** From the stock solution, prepare a series of at least five dilutions of known concentrations.
- **Measure absorbance:** For each dilution, measure the absorbance at the λ_{abs} determined previously.
- **Plot data:** Plot the absorbance values against their corresponding molar concentrations.

- Calculate ϵ : The slope of the resulting linear regression is the molar extinction coefficient (in $M^{-1}cm^{-1}$), assuming a 1 cm path length.

Measurement of Fluorescence Quantum Yield

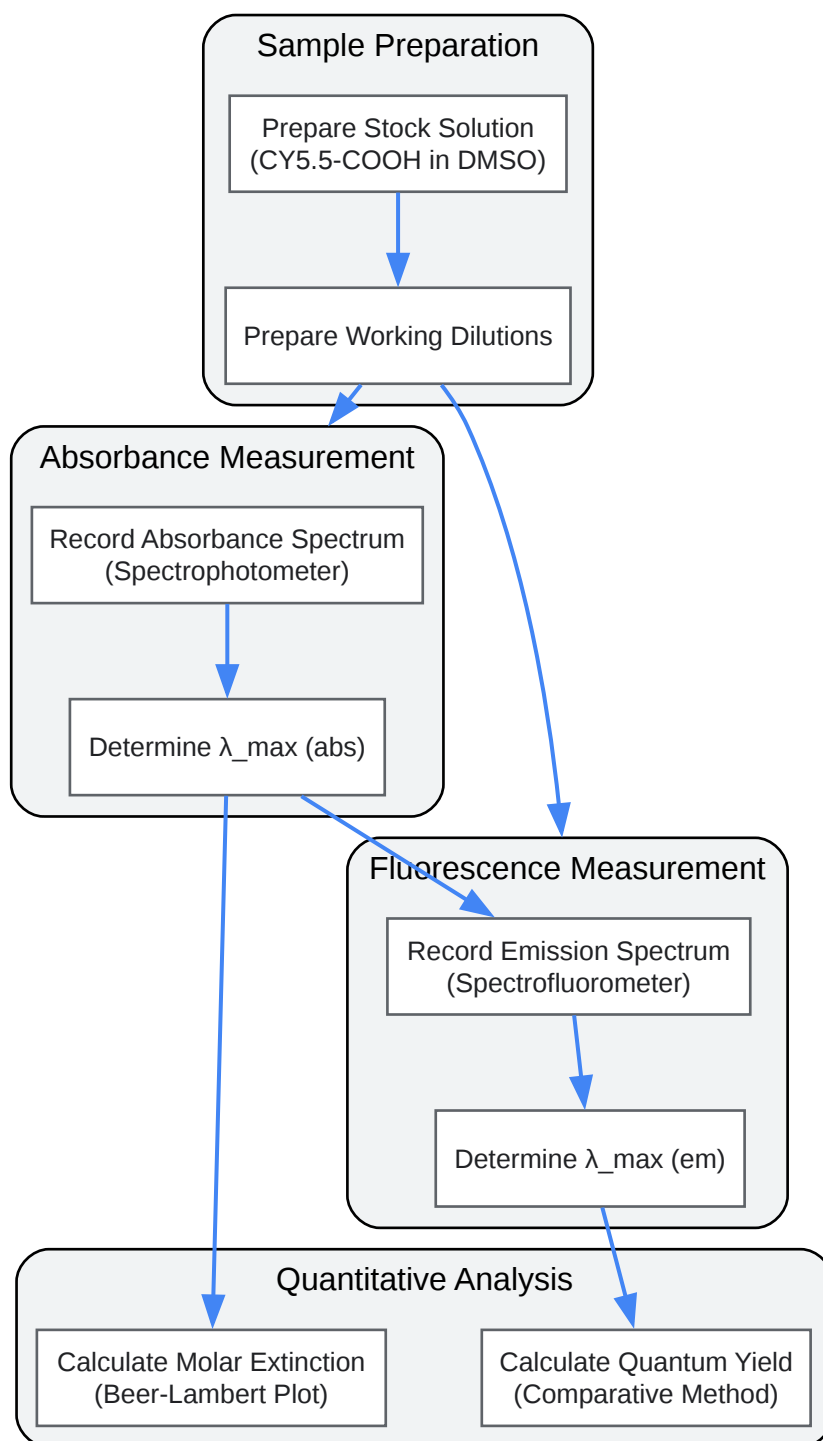
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.

Procedure:

- Select a standard: Choose a fluorescent standard with absorption and emission properties in a similar spectral region to **CY5.5-COOH chloride** (e.g., Cresyl Violet).
- Prepare solutions: Prepare a series of dilutions for both the **CY5.5-COOH chloride** and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure absorbance and fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence intensity (the area under the emission curve).
- Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
- Calculate quantum yield: The quantum yield of the **CY5.5-COOH chloride** (Φ_x) can be calculated using the following equation: $\Phi_x = \Phi_{std} * (Grad_x / Grad_{std}) * (n_x^2 / n_{std}^2)$ where Φ_{std} is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

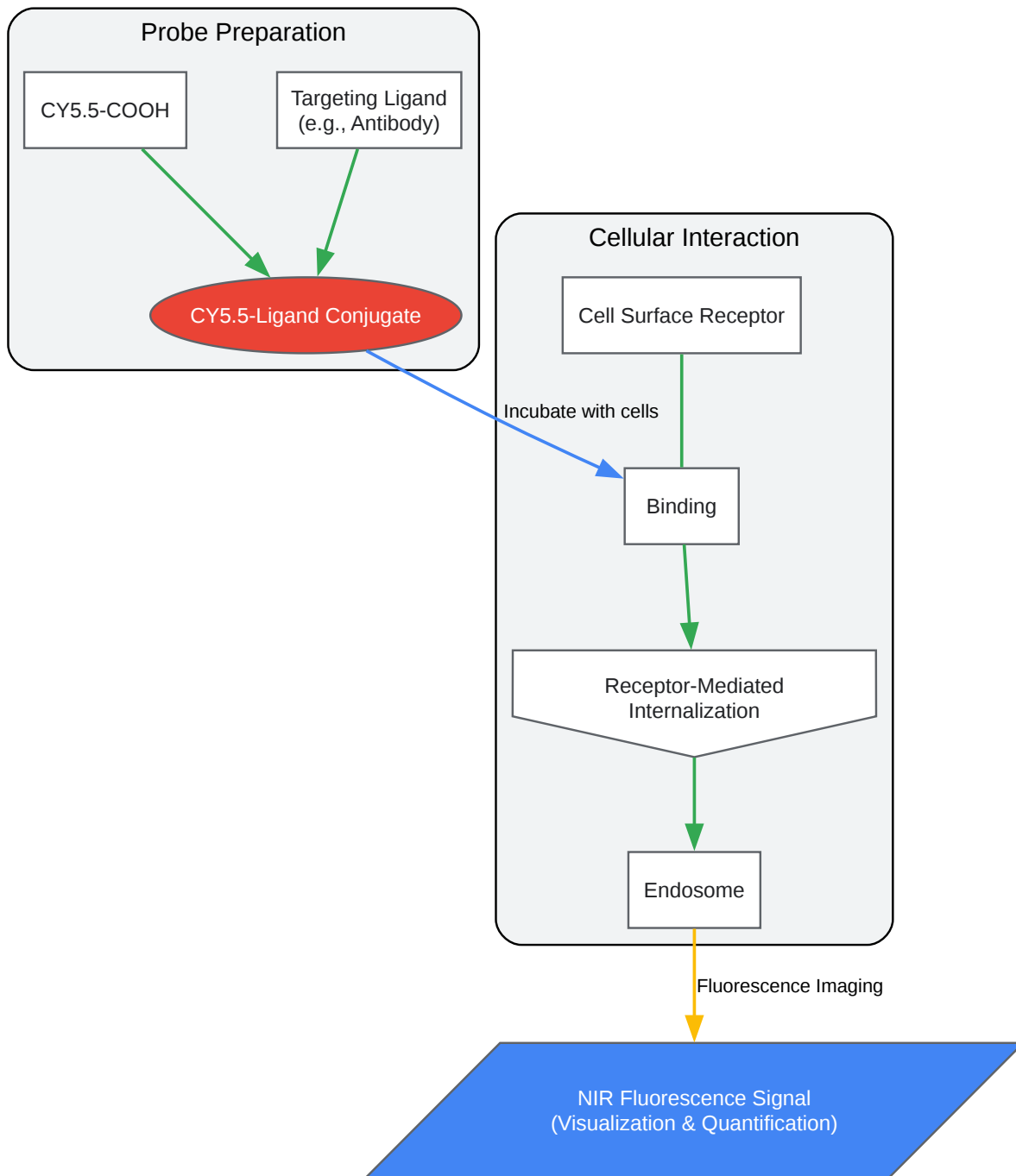
Visualizing Workflows and Applications

Diagrams created using the DOT language provide clear visual representations of experimental processes and potential applications in signaling pathway analysis.



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Caption: Experimental workflow for characterizing the spectral properties of **CY5.5-COOH chloride**.



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Caption: Example signaling pathway visualization using a CY5.5-labeled ligand.

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